

Spectroscopic Profile of 7-Methoxyindoline-2,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-Methoxyindoline-2,3-dione** (also known as 7-Methoxyisatin). Due to the limited availability of directly published experimental spectra, this document combines known factual data, such as molecular weight and exact mass, with predicted spectroscopic values based on the analysis of closely related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Chemical Information

Property	Value
Chemical Name	7-Methoxyindoline-2,3-dione
Synonym	7-Methoxyisatin
CAS Number	84575-27-9
Molecular Formula	C ₉ H ₇ NO ₃ [1]
Molecular Weight	177.16 g/mol
Exact Mass	177.042593085 Da

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **7-Methoxyindoline-2,3-dione**. It is important to note that the NMR and IR data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	br s	1H	N-H
~7.2 - 7.4	t	1H	Ar-H (H5)
~6.8 - 7.0	d	1H	Ar-H (H4 or H6)
~6.7 - 6.9	d	1H	Ar-H (H4 or H6)
~3.9 - 4.1	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~183 - 185	C=O (C3)
~158 - 160	C=O (C2)
~150 - 152	Ar-C (C7a)
~148 - 150	Ar-C (C7)
~138 - 140	Ar-CH (C5)
~118 - 120	Ar-C (C3a)
~115 - 117	Ar-CH (C4 or C6)
~110 - 112	Ar-CH (C4 or C6)
~56 - 58	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H Stretch
~3100 - 3000	Weak	Aromatic C-H Stretch
~2950 - 2850	Weak	Aliphatic C-H Stretch (-OCH ₃)
~1740 - 1760	Strong	C=O Stretch (Amide, C2)
~1720 - 1740	Strong	C=O Stretch (Ketone, C3)
~1600 - 1620	Medium	C=C Stretch (Aromatic)
~1450 - 1500	Medium	C=C Stretch (Aromatic)
~1250 - 1300	Strong	C-O Stretch (Aryl Ether)
~1000 - 1100	Medium	C-O Stretch (Aryl Ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
[M+H] ⁺ (Calculated)	178.04987
[M+Na] ⁺ (Calculated)	200.03181
[M-H] ⁻ (Calculated)	176.03531
Monoisotopic Mass	177.04259 Da ^[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **7-Methoxyindoline-2,3-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **7-Methoxyindoline-2,3-dione** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

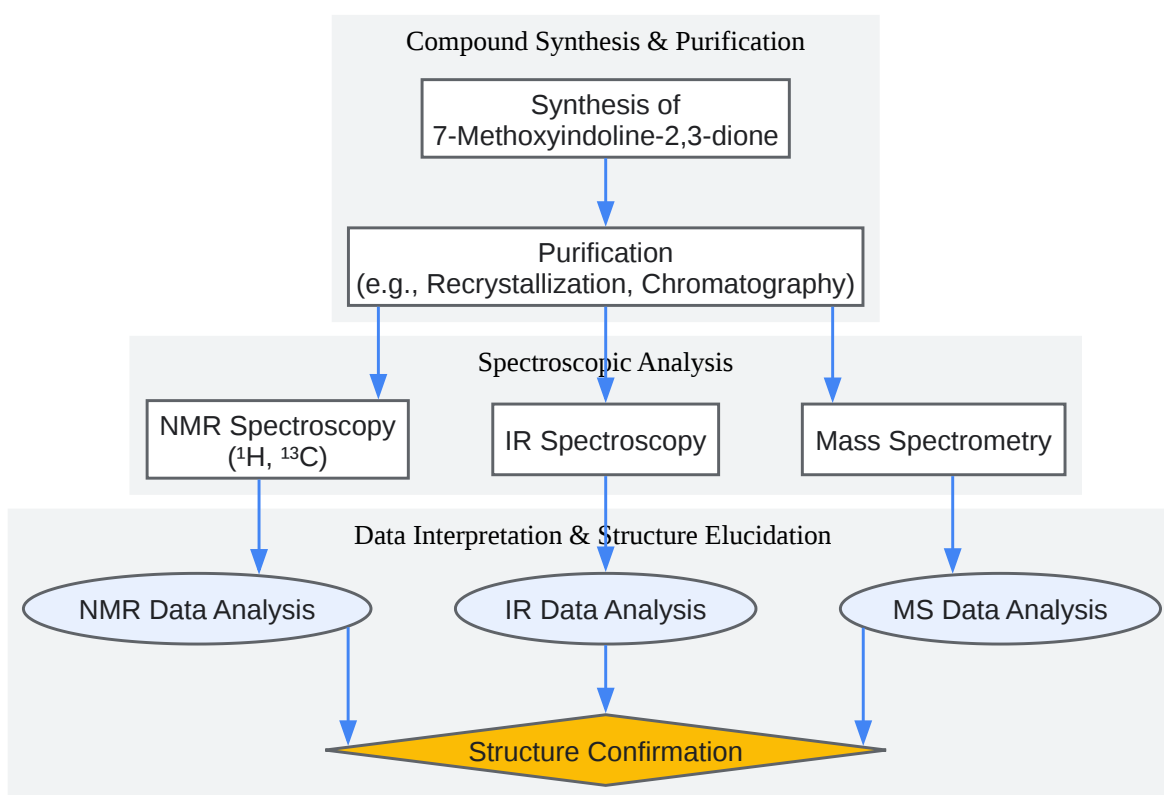
- Place a small amount of the solid **7-Methoxyindoline-2,3-dione** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **7-Methoxyindoline-2,3-dione** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain the exact mass.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$) and compare the experimental exact mass with the calculated value to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Methoxyindoline-2,3-dione**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **7-Methoxyindoline-2,3-dione**.

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References

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[pubchemlite.lcsb.uni.lu]
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